molecular formula C9H14F2O B6158527 3-(4,4-difluorocyclohexyl)propanal CAS No. 1782083-92-4

3-(4,4-difluorocyclohexyl)propanal

Cat. No.: B6158527
CAS No.: 1782083-92-4
M. Wt: 176.20 g/mol
InChI Key: NJCINKXNRCAAFR-UHFFFAOYSA-N
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Description

3-(4,4-Difluorocyclohexyl)propanal is a compound that belongs to the family of cyclohexyl aldehydes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4-difluorocyclohexyl)propanal typically involves the reaction of 4,4-difluorocyclohexanone with a suitable aldehyde precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to distillation to separate the desired product from any by-products or unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: 3-(4,4-Difluorocyclohexyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

    Oxidation: 3-(4,4-difluorocyclohexyl)propanoic acid.

    Reduction: 3-(4,4-difluorocyclohexyl)propanol.

    Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4,4-Difluorocyclohexyl)propanal has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4,4-difluorocyclohexyl)propanal involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the fluorine atoms on the cyclohexyl ring can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

  • 3-(4,4-Difluorocyclohexyl)propanol
  • 3-(4,4-Difluorocyclohexyl)propanoic acid
  • 3-(4,4-Difluorocyclohexyl)propylamine

Comparison: Compared to its analogs, 3-(4,4-difluorocyclohexyl)propanal is unique due to the presence of the aldehyde group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.

Properties

CAS No.

1782083-92-4

Molecular Formula

C9H14F2O

Molecular Weight

176.20 g/mol

IUPAC Name

3-(4,4-difluorocyclohexyl)propanal

InChI

InChI=1S/C9H14F2O/c10-9(11)5-3-8(4-6-9)2-1-7-12/h7-8H,1-6H2

InChI Key

NJCINKXNRCAAFR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CCC=O)(F)F

Purity

95

Origin of Product

United States

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